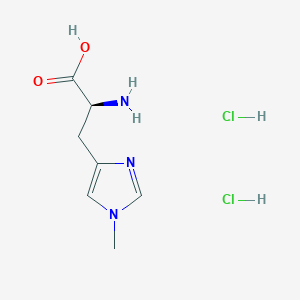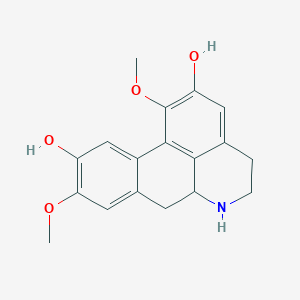
Laetanine
説明
Laetanine is an alkaloid extracted from the herbs of Litsea laeta . It is a type of compound known as an alkaloid and is typically found in powder form . It has been found to exhibit antiplasmodial activity .
Molecular Structure Analysis
Laetanine has a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . It has been determined from chemical and spectroscopic analysis .
Physical And Chemical Properties Analysis
Laetanine is a powder that is derived from the herbs of Litsea laeta . It has a molecular weight of 313.35 g/mol . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .
科学的研究の応用
Antiviral Properties
Laetanine has demonstrated antiviral activity in various studies. Researchers have identified it as one of the phytomolecules with potent antiviral effects. For instance, in silico docking studies revealed that laetanine interacts with viral proteins, potentially inhibiting viral replication . Further investigations are needed to explore its efficacy against specific viruses.
Anticancer Activity
While preliminary studies suggest that laetanine may have anticancer properties, further investigations are essential. It has been evaluated for its effects on cancer cell growth, apoptosis, and metastasis. However, clinical trials are necessary to determine its potential role in cancer therapy.
将来の方向性
作用機序
Target of Action
Laetanine, a noraporphine alkaloid, has been identified as a potent natural product inhibitor of Matrix Metalloproteinase 9 (MMP-9) . MMP-9 is a calcium-dependent zinc-containing endopeptidase involved in multiple cellular processes, including cancer invasion, rheumatoid arthritis, and osteoarthritis . It plays a crucial role in degrading extracellular matrix proteins present in the tumor microenvironment and cartilage, and promoting angiogenesis .
Mode of Action
It is suggested that laetanine interacts with hotspot residues of the hemopexin domain of mmp-9 . This interaction could potentially inhibit the activity of MMP-9, thereby affecting the degradation of extracellular matrix proteins and angiogenesis .
Biochemical Pathways
Given its inhibitory action on mmp-9, it can be inferred that laetanine may influence the pathways related to extracellular matrix degradation and angiogenesis
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Laetanine is currently unknown .
Result of Action
Given its inhibitory action on mmp-9, it can be inferred that laetanine may have potential anti-cancer and anti-arthritic effects by inhibiting the degradation of extracellular matrix proteins and angiogenesis .
特性
IUPAC Name |
1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12305603 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Laetanine and how does it interact with this target?
A1: Laetanine has been identified as a potent inhibitor of the non-catalytic hemopexin domain of Matrix Metalloproteinase 9 (MMP-9) []. While the exact mechanism of interaction is not fully elucidated in the provided research, Laetanine is proposed to bind to hotspot residues within the hemopexin domain of MMP-9 []. This interaction disrupts the normal function of MMP-9, which is involved in the breakdown of extracellular matrix proteins and plays a role in conditions like cancer invasion and osteoarthritis [].
Q2: What is the molecular formula and weight of Laetanine?
A2: While the provided research articles do not explicitly state the molecular formula and weight of Laetanine, they do indicate its classification as a noraporphine alkaloid []. Based on this information and its chemical structure commonly depicted in literature, it can be deduced that Laetanine has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol.
Q3: Are there computational chemistry studies on Laetanine's interaction with its target?
A4: Yes, Laetanine was identified as a potential MMP-9 inhibitor through a virtual screening workflow that employed quantum mechanical Fragment Molecular Orbital (FMO) calculations []. This approach, which included binding affinity predictions, proved superior to other methods like Glide docking scores and MM/PBSA in this study []. This suggests that FMO-based methods are promising for discovering potent natural product inhibitors like Laetanine [].
Q4: What is known about the pharmacokinetics (PK) of Laetanine, including its absorption, distribution, metabolism, and excretion (ADME)?
A4: The provided research does not provide specific details about the pharmacokinetic properties of Laetanine. Further investigation is needed to understand its ADME profile, which is crucial for evaluating its potential as a therapeutic agent.
Q5: Has Laetanine been tested in in vitro or in vivo models for efficacy against diseases like cancer or osteoarthritis?
A6: While Laetanine has been identified as a potential MMP-9 inhibitor through computational methods and its binding affinity for MMP-9 has been confirmed [], the provided research doesn't mention specific in vitro or in vivo studies evaluating its efficacy in disease models. Given the role of MMP-9 in cancer invasion, rheumatoid arthritis, and osteoarthritis [], further research is warranted to explore its therapeutic potential in these areas.
Q6: What is known about the toxicity and safety profile of Laetanine?
A6: The provided research does not include specific information on the toxicity or safety profile of Laetanine. Investigating these aspects is crucial for any potential therapeutic compound to ensure its safe use.
Q7: What analytical methods are used to identify and quantify Laetanine?
A8: Laetanine has been isolated and characterized using various chromatographic and spectroscopic techniques. Researchers have employed methods like column chromatography (CC), preparative thin layer chromatography (PTLC), and high-performance liquid chromatography (HPLC) for isolation and purification [, , ]. Structural elucidation often involves spectroscopic methods, including ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR techniques [, , ].
Q8: What are the sources of Laetanine?
A9: Laetanine has been isolated from various plant species, particularly those belonging to the Lauraceae family. It was first identified in Litsea laeta [] and has since been found in other species like Phoebe tavoyana [, , , , ], Alseodaphne corneri [, ], and Polygonatum sibiricum []. Notably, the content of Laetanine and other phytochemicals can vary significantly between cultivated and wild-grown plants [], highlighting the importance of considering source material in research and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



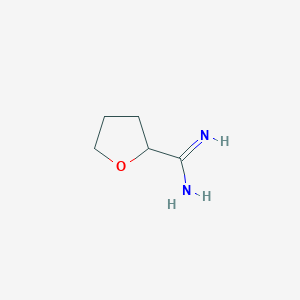
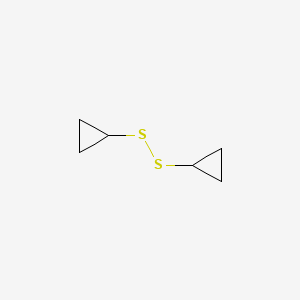
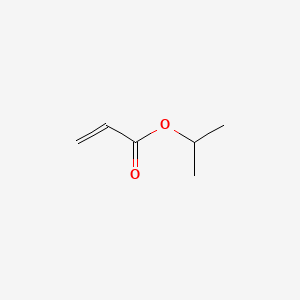
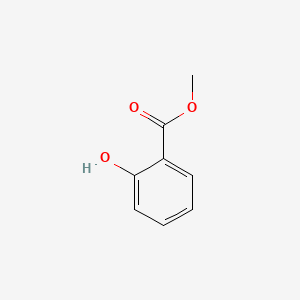
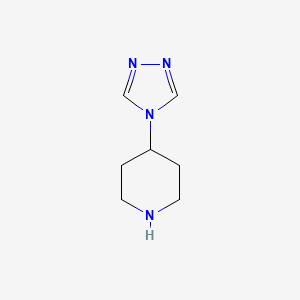
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

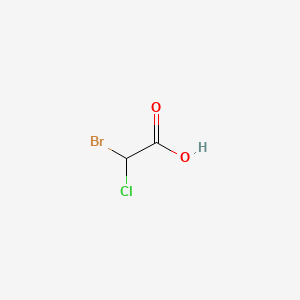
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

